Cadmium Chloride

Photovoltaics Defect Spectroscopy Semiconductor Processing

Replaceable alternatives (ZnCl₂, MgCl₂, NaCl) fail to induce required CdTe recrystallization and Te/Cd surface stoichiometry of 1.3-1.4. Use of sub-99.99% purity introduces Cu-related defects (1.555 eV) and Na contamination, destroying device efficiency. - Hemipentahydrate form: 1680 g/L solubility, eliminates anhydrous deliquescence variability - Enables CdTe texture coefficient SD reduction: 0.93 → 0.43 - AMS 2400 compliant for aerospace electroplating ≥99.998% purity mandated for >14% cell efficiency.

Molecular Formula CdCl2
Molecular Weight 183.32 g/mol
CAS No. 73664-99-0
Cat. No. B10762053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium Chloride
CAS73664-99-0
Molecular FormulaCdCl2
Molecular Weight183.32 g/mol
Structural Identifiers
SMILESCl[Cd]Cl
InChIInChI=1S/Cd.2ClH/h;2*1H/q+2;;/p-2
InChIKeyYKYOUMDCQGMQQO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Soluble in acetone;  practically insoluble in ether.
Slightly soluble in ethanol
In water, 120 g/100 g water at 25 °C
Solubility in water: good

Cadmium Chloride Procurement Guide


Cadmium chloride, CAS 73664-99-0, is a white, hygroscopic crystalline solid with the molecular formula CdCl₂, and is most commonly supplied in its hemipentahydrate form (CdCl₂·2.5H₂O). Its high solubility in water (up to 1680 g/L at 20°C ) and distinct layered crystal structure [1] make it an essential precursor for the fabrication and activation of cadmium telluride (CdTe) thin-film solar cells, as well as a critical reagent in the synthesis of quantum dots, organocadmium compounds, and electroplating baths . For procurement, it is available in purity grades ranging from 98% to 99.998%, a specification with profound impacts on downstream device performance.

Purity Ultra-high purity grades available for defect-sensitive semiconductor processing
Form Hemipentahydrate hydrate for precise aqueous solution preparation
Use Context CdTe thin-film activation, quantum dot synthesis, electroplating

Why Cadmium Chloride Cannot Be Substituted


The substitution of cadmium chloride with other metal halides or alternative chlorine sources (e.g., ZnCl₂, MgCl₂, NaCl, or HCl) in critical applications such as CdTe solar cell activation is fundamentally unsound due to unique, quantifiable differences in recrystallization efficacy, defect passivation, and electronic doping. Direct comparative studies show that alternative chlorides fail to induce the necessary microstructural and stoichiometric changes required for high-efficiency devices [1], and even variance in the purity of the cadmium chloride source itself leads to the incorporation of detrimental impurities like sodium and copper, which catastrophically alter the defect chemistry and device efficiency [2].

Alternative Chlorides

ZnCl₂, MgCl₂, and NaCl may not reproduce the recrystallization and interfacial stoichiometry essential for CdTe solar cell activation.

Purity Grade Variance

Lower-purity CdCl₂ sources can introduce Cu and Na impurities, altering defect chemistry and reducing carrier lifetime.

Hydrate vs. Anhydrous

Anhydrous CdCl₂ rapidly absorbs moisture, leading to weighing inaccuracies and concentration variability in aqueous processing.

Quantitative Evidence: Cadmium Chloride vs. Analogs


Purity-Grade Impact on Impurity Emission

The use of high-purity (99.998%) cadmium chloride during CdTe annealing prevents the introduction of extrinsic copper impurities, a known degradation pathway in CdTe solar cells. In direct comparative photoluminescence (PL) studies, treatment with 99.7% pure CdCl₂ resulted in a prominent 1.555 eV Cu-related emission line, whereas treatment with 99.998% pure CdCl₂ produced only the desired 1.45 eV donor-acceptor pair transition, characteristic of a clean Cl-Cu center. This demonstrates that lower purity grades introduce uncontrolled copper, which can act as a deep-level defect and limit carrier lifetime [1]. Furthermore, quantitative SIMS analysis shows that lower-grade CdCl₂ introduces significantly higher concentrations of sodium (Na), which diffuses into the device and degrades performance [2].

Purity-Grade Impact
Head-to-head
99.998% pure: 1.45 eV emission only
99.7% pure: adds 1.555 eV Cu-related line
Higher purity prevents Cu defect formation
PL at 387°C; SIMS confirms Na reduction
Photovoltaics Defect Spectroscopy Semiconductor Processing

CdTe Recrystallization Efficacy vs. Other Chlorides

In the activation of thin-film CdTe solar cells, cadmium chloride (CdCl₂) is demonstrably more effective at inducing the necessary recrystallization than alternative chlorine-containing compounds. A systematic XRD study comparing CdCl₂, MgCl₂, NaCl, and NH₄Cl treatments on CdTe/CdS solar cells revealed that CdCl₂ induces the greatest extent of recrystallization, as quantified by the standard deviation of texture coefficients (s). The value of 's' reduces from 0.93 for as-grown CdTe to 0.43 after CdCl₂ treatment, indicating a significantly more random and favorable grain structure. In contrast, MgCl₂ treatment results in an 's' of 0.55, and NaCl treatment is ineffective (s = 1.10). The study further links the effectiveness of the chloride to the dissociation energy of the cation-Cl bond, underscoring the unique role of cadmium in the process [1].

Recrystallization Efficacy
Head-to-head
CdCl₂: s = 0.43 (from 0.93 as-grown)
Greatest texture randomization vs. MgCl₂ (0.55), NaCl (1.10)
XRD on CdTe/CdS solar cells annealed at ~400°C
Thin-Film Solar Cells Microstructure Analysis X-ray Diffraction

Interfacial Stoichiometry and Chlorine Incorporation

Beyond bulk recrystallization, the choice of chloride source directly dictates the crucial interfacial stoichiometry of the CdTe absorber layer. X-ray photoelectron spectroscopy (XPS) analysis shows that following CdCl₂ treatment, the Te/Cd ratio at the back surface of the CdTe layer is optimized to a range of 1.3–1.4, accompanied by a chlorine content of 1–2 atomic percent (at%) at the CdTe–CdS interface. This Te-rich surface and interfacial chlorine concentration are critical for forming a low-resistance back contact and passivating defects at the junction. In contrast, NaCl treatment results in a significantly lower Te/Cd ratio of 1.1 and results in 0 at% Cl incorporation, explaining its complete ineffectiveness in producing functional devices [1].

Interfacial Stoichiometry
Head-to-head
CdCl₂: Te/Cd 1.3–1.4, 1–2 at% Cl
NaCl: Te/Cd 1.1, 0 at% Cl
CdCl₂ provides Te-rich surface and Cl passivation
XPS analysis post-annealing
Surface Analysis Solar Cell Efficiency X-ray Photoelectron Spectroscopy

Hydrate vs. Anhydrous Handling for Aqueous Processing

While anhydrous CdCl₂ is available, the hemipentahydrate form (CdCl₂·2.5H₂O, CAS 73664-99-0/7790-78-5) offers quantifiable advantages in solubility and ease of handling for aqueous-based processes. The hemipentahydrate exhibits a solubility of 1680 g/L in water at 20°C , which is substantially higher than many other common cadmium salts and allows for the preparation of highly concentrated stock solutions without the exothermic dissolution characteristic of the anhydrous form. This high solubility is due in part to the formation of complex ions like [CdCl₄]²⁻ in solution [1]. The defined hydration state also ensures more consistent stoichiometry when weighing and preparing solutions compared to the highly hygroscopic anhydrous powder, which can rapidly absorb variable amounts of moisture from the air, leading to mass errors and concentration variability [2].

Hydrate Handling Advantage
Cross-study
Solubility: 1680 g/L at 20°C (hemipentahydrate)
Defined hydration ensures precise mass and concentration
Anhydrous form deliquesces, causing weighing errors
Solution Processing Quantum Dot Synthesis Electroplating

Validated Applications of Cadmium Chloride


CdTe Thin-Film Solar Cell Activation

This is the primary industrial application for which CdCl₂ is irreplaceable. The quantitative evidence from Section 3 demonstrates that CdCl₂ uniquely achieves the required extent of CdTe recrystallization (reducing texture coefficient standard deviation from 0.93 to 0.43) [1] and establishes the necessary Te/Cd surface stoichiometry of 1.3–1.4 [2]. Alternative chlorides like ZnCl₂, MgCl₂, and NaCl have been proven experimentally to be ineffective substitutes, failing to induce the correct microstructural and interfacial changes. Furthermore, the purity of the CdCl₂ source is critical; use of 99.998% pure material is mandated to prevent the introduction of copper-related defects (1.555 eV emission) and sodium contamination [REFS-3, REFS-4]. For procurement, this translates to a requirement for ultra-high purity (≥99.99%) CdCl₂ for any R&D or production line targeting state-of-the-art cell efficiencies (>14%).

Aqueous Synthesis of Quantum Dots

The hemipentahydrate form (CAS 73664-99-0) is the preferred precursor for the aqueous synthesis of cadmium chalcogenide quantum dots. Its defined hydration state and exceptionally high solubility (1680 g/L at 20°C) allow for the precise and reproducible preparation of concentrated cadmium precursor solutions, which is critical for controlling nanocrystal nucleation and growth kinetics. The use of the hemipentahydrate eliminates the variability introduced by the deliquescent nature of the anhydrous form, ensuring consistent reaction stoichiometry from batch to batch [5]. This property is essential for achieving narrow size distributions and high photoluminescence quantum yields in the final product.

Precursor for Organocadmium Reagents and Catalysis

In synthetic organic chemistry, anhydrous conditions are often required. However, when an aqueous workup or a protic solvent is tolerable, the hemipentahydrate offers a cost-effective and easier-to-handle alternative to the anhydrous salt. The high purity grades available (≥99%) ensure minimal introduction of interfering metallic impurities that could poison sensitive catalysts. Its ready solubility in water and alcohols allows for simple integration into reaction mixtures, serving as a convenient source of Cd²⁺ ions for the formation of organocadmium compounds or as a Lewis acid catalyst in specific transformations .

Electroplating and Surface Finishing

Cadmium chloride is a key component in electroplating baths for depositing corrosion-resistant cadmium coatings on metals, particularly in aerospace and defense applications. The hemipentahydrate's high solubility ensures the electrolyte bath can maintain a high concentration of cadmium ions, which is necessary for achieving high plating rates and uniform coating thickness. Its use, as opposed to other cadmium salts, is often specified in industry standards (e.g., AMS 2400) for producing coatings with specific mechanical and corrosion-resistance properties .

Application
Selection Property
Validation Focus
CdTe Solar Cell Activation
Ultra-high purity (≥99.99%), hemipentahydrate
Recrystallization & texture randomization; Surface stoichiometry; Impurity emission
Quantum Dot Synthesis
Defined hydration state, high solubility
Stock solution reproducibility; Nucleation kinetic control
Organocadmium Reagent Precursor
Purity grade ≥99%, water-soluble
Metallic impurity profile; Catalyst compatibility
Electroplating
High solubility, Cd²⁺ source
Electrolyte bath stability; Coating uniformity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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